4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine--hydrogen chloride (1/1)
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Overview
Description
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzofuran core followed by functionalization at specific positions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-2-benzofuran-1,3-dione
- 2,3-Dimethyl-1,3-benzothiazole
- 3,6-Difluorophthalic anhydride
Uniqueness
4,7-Dimethoxy-2,3-dimethyl-1-benzofuran-6-amine–hydrogen chloride (1/1) stands out due to its unique combination of functional groups and structural features.
Properties
CAS No. |
49710-96-5 |
---|---|
Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-6-7(2)16-12-10(6)9(14-3)5-8(13)11(12)15-4;/h5H,13H2,1-4H3;1H |
InChI Key |
PWWIRJMADLCOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C(=CC(=C12)OC)N)OC)C.Cl |
Origin of Product |
United States |
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